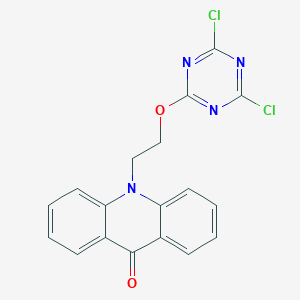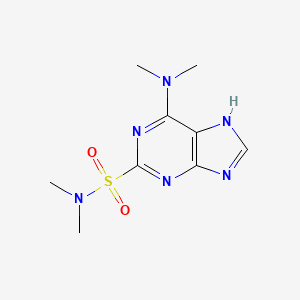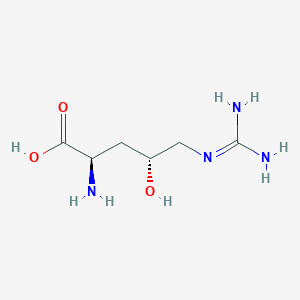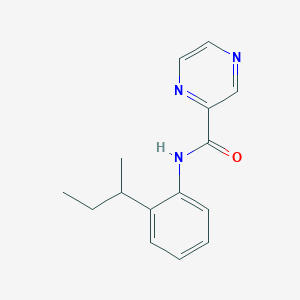
N-(2-sec-Butylphenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenobucarb: is a carbamate insecticide, chemically represented as 2-(Butan-2-yl)phenyl methylcarbamate . It appears as a pale yellow or pale red liquid and is insoluble in water. Its primary application lies in agricultural pest control, particularly against Hemipteran pests on rice and cotton. Although effective for pest management, it is moderately toxic to humans .
Méthodes De Préparation
Synthetic Routes:: Fenobucarb can be synthesized through the formal condensation of 2-sec-Butylphenol with methylcarbamic acid . The resulting compound is N-(2-sec-Butylphenyl)-2-pyrazinecarboxamide.
Industrial Production:: Industrial production methods involve scaling up the synthetic route, optimizing reaction conditions, and ensuring purity. specific industrial processes are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
Reactions:: Fenobucarb can undergo various chemical reactions, including:
Hydrolysis: Breakdown of the carbamate bond in aqueous conditions.
Oxidation: Involves the addition of oxygen atoms to the molecule.
Reduction: Reduction of functional groups (e.g., nitro to amino).
Substitution: Replacement of functional groups by other moieties.
Hydrolysis: Acidic or alkaline conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Substitution: Appropriate nucleophiles (e.g., amines, halides).
Major Products:: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding phenol and methylamine.
Applications De Recherche Scientifique
Fenobucarb finds applications beyond agriculture:
Chemistry: Used as a model compound for studying carbamate chemistry.
Biology: Investigated for its effects on cholinesterase enzymes.
Medicine: Limited applications due to toxicity but studied for potential therapeutic targets.
Industry: Used in formulations for pest control.
Mécanisme D'action
Fenobucarb inhibits acetylcholinesterase (AChE), an essential enzyme in nerve transmission. By blocking AChE, it disrupts neurotransmitter breakdown, leading to paralysis and death in insects. The compound’s molecular targets involve the active site of AChE.
Comparaison Avec Des Composés Similaires
Fenobucarb’s uniqueness lies in its specific chemical structure. Similar compounds include other carbamate insecticides like carbaryl and aldicarb .
Remember that fenobucarb’s use should be carefully managed due to its toxicity. Always follow safety guidelines when handling this compound in any context .
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-3-11(2)12-6-4-5-7-13(12)18-15(19)14-10-16-8-9-17-14/h4-11H,3H2,1-2H3,(H,18,19) |
Clé InChI |
AGIAMYLGTGDTKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





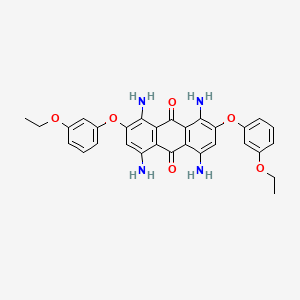

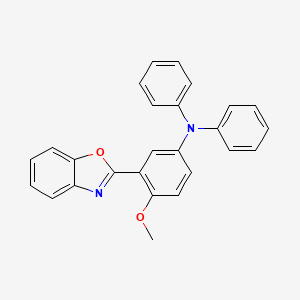
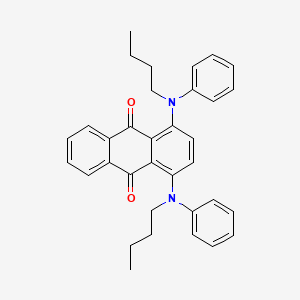
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
